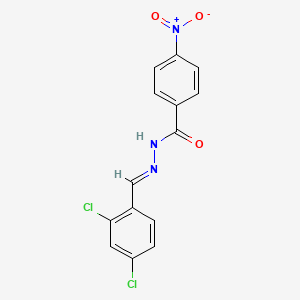![molecular formula C21H14Cl2N2O2 B15017310 N-[(E)-(3,4-dichlorophenyl)methylidene]-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15017310.png)
N-[(E)-(3,4-dichlorophenyl)methylidene]-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3,4-Dichlorophenyl)-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]methanimine is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and methoxyphenyl groups attached to a benzoxazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3,4-Dichlorophenyl)-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]methanimine typically involves a multi-step process. One common method includes the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving o-aminophenol and a carboxylic acid derivative.
Attachment of Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the benzoxazole intermediate.
Introduction of Methoxyphenyl Group: The methoxyphenyl group is added through a similar nucleophilic substitution reaction, using a methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(3,4-Dichlorophenyl)-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(E)-1-(3,4-Dichlorophenyl)-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]methanimine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-1-(3,4-Dichlorophenyl)-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]methanimine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-fluorophenol
- Allylamine
- 3-(3,5-Difluorophenyl)propionic acid
Uniqueness
(E)-1-(3,4-Dichlorophenyl)-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]methanimine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C21H14Cl2N2O2 |
|---|---|
Poids moléculaire |
397.2 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C21H14Cl2N2O2/c1-26-16-4-2-3-14(10-16)21-25-19-11-15(6-8-20(19)27-21)24-12-13-5-7-17(22)18(23)9-13/h2-12H,1H3 |
Clé InChI |
RWWXSTTYSXEQGN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-{[(2-methoxyphenyl)amino]methyl}-5-(3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B15017228.png)
![N-(3-bromophenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15017236.png)
![2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15017238.png)
![N-{2-[(2E)-2-(2-hydroxy-5-methylbenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide (non-preferred name)](/img/structure/B15017252.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}acetohydrazide](/img/structure/B15017256.png)
![2-Iodo-6-[(E)-[(2-phenyl-1,3-benzoxazol-6-YL)imino]methyl]phenol](/img/structure/B15017259.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B15017262.png)
![3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B15017267.png)
![4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B15017278.png)
![2-bromo-6-[(E)-(2-{4-[(2,5-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B15017290.png)

![N-(4-bromophenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15017295.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-(propan-2-yl)benzamide](/img/structure/B15017301.png)
![N-({N'-[(E)-(2-Hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B15017305.png)
